1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride is a chemical compound characterized by the molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol. This compound is of significant interest in various fields, including organic chemistry, medicinal chemistry, and biochemistry due to its potential applications as a building block in drug synthesis and as a tool in biochemical assays.
This compound can be synthesized through several methods involving the acylation of piperazine with 3,5-dimethoxybenzoic acid or its derivatives. The hydrochloride salt form is typically produced to enhance solubility and stability for laboratory use.
1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride belongs to the class of piperazine derivatives, which are known for their diverse biological activities. It is classified under organic compounds with both aromatic and aliphatic characteristics due to its structural components.
The synthesis of 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride generally involves two primary steps:
The molecular structure of 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride features a piperazine ring substituted with a benzoyl group that contains two methoxy groups at the 3 and 5 positions. The presence of the hydrochloride indicates that one proton is associated with the nitrogen atom of piperazine.
1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride can participate in several chemical reactions:
Common solvents used include dichloromethane and methanol, with reaction temperatures varying from room temperature to reflux conditions depending on the specific reaction type.
The mechanism of action for 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with various biological targets:
The compound has been classified with a GHS07 hazard pictogram indicating potential health hazards upon exposure.
1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride has several scientific applications:
This compound represents a versatile tool in chemical research and development, offering pathways for innovation in synthetic methodologies and biological investigations.
The synthesis of 1-(3,5-Dimethoxybenzoyl)piperazine hydrochloride (CAS 119049-62-6, MFCD09971557) hinges on regioselective N-acylation of piperazine with 3,5-dimethoxybenzoyl derivatives. Due to piperazine's symmetrical structure and nucleophilic equivalence of both nitrogen atoms, uncontrolled reactions yield mixtures of mono- and diacylated products. To overcome this, a protonation strategy is employed: pretreatment of piperazine with stoichiometric hydrochloric acid forms piperazine monohydrochloride. This selectively protects one nitrogen atom, directing electrophilic attack exclusively to the non-protonated nitrogen during acylation [5].
3,5-Dimethoxybenzoic acid derivatives serve as optimal acyl donors due to their balanced electronic and steric properties. The electron-donating methoxy groups enhance the carbonyl's electrophilicity, promoting nucleophilic addition by piperazine. Activated esters (e.g., N-hydroxysuccinimide ester) or acyl chlorides are typically used. 3,5-Dimethoxybenzoyl chloride is preferred for its high reactivity, enabling reactions at 0–25°C in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Stoichiometric optimization is critical; a 1:1 molar ratio of 3,5-dimethoxybenzoyl chloride to piperazine monohydrochloride achieves >90% conversion to the monoacylated product, minimizing diacylated byproducts to <5% [5] [1].
Post-acylation, the free base is liberated using mild bases (e.g., sodium bicarbonate), followed by hydrochloric acid titration to form the hydrochloride salt. The crystalline product is isolated via filtration, with typical yields of 75–85% after recrystallization from ethanol/water mixtures [1].
Table 1: Key Reaction Parameters for Regioselective Acylation
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Piperazine pretreatment | 1.0 eq HCl | Diacylation (>20% byproducts) |
Acyl donor | 3,5-Dimethoxybenzoyl chloride | Hydrolysis side-reactions |
Solvent | Anhydrous DCM | Reduced yield in protic solvents |
Temperature | 0–25°C | Decomposition above 40°C |
Stoichiometry (acyl:piperazine) | 1:1 | Excess acyl donor → diacylation |
Conventional acylation requires stoichiometric bases (e.g., triethylamine) to neutralize HCl generated during reaction, complicating purification and reducing atom economy. Heterogeneous metal-supported catalysts address this by enabling base-free coupling. Copper(II) or cerium(III) ions immobilized on macroporous polyacrylate resins (e.g., Amberlyst®-supported Cu²⁺) act as Lewis acid catalysts. These systems activate the carbonyl group of 3,5-dimethoxybenzoyl chloride, enhancing electrophilicity while tolerating the HCl byproduct [5].
Reactions using 5 mol% resin-bound Cu²⁺ in DCM at 25°C achieve 92% conversion within 2 hours, compared to 12 hours without catalysis. The resin is filtration-recyclable for 5 cycles with <8% efficiency loss. Microwave irradiation further accelerates kinetics: a flow reactor prototype with integrated microwave heating (50 W, 80°C) reduces reaction time to 10 minutes while maintaining 89% yield. This system employs a continuous flow of piperazine monohydrochloride and acyl chloride solutions through a catalyst-packed column, enhancing mixing and heat transfer [5].
Alternative catalysts include polymer-bound N-hydroxy succinimide (NHS), which forms active esters in situ. However, metal-resin systems outperform NHS in reproducibility and scalability for gram-scale synthesis.
Table 2: Catalytic Performance Comparison for Piperazine Acylation
Catalytic System | Reaction Time | Yield (%) | Byproducts | Scalability |
---|---|---|---|---|
Amberlyst-Cu²⁺ (batch) | 2 h | 92 | <5% diacylated | Pilot scale (100 g) |
Amberlyst-Cu²⁺ (MW flow) | 10 min | 89 | <3% diacylated | Lab scale (10 g) |
Triethylamine (stoichiometric) | 12 h | 78 | 15% diacylated | Industrial |
NHS-functionalized resin | 4 h | 85 | 8% hydrolyzed acyl donor | Lab scale |
Conversion of the free base 1-(3,5-dimethoxybenzoyl)piperazine to its hydrochloride salt (C₁₃H₁₉ClN₂O₃) is essential for pharmaceutical handling. The hydrochloride form exhibits superior crystallinity, hygroscopicity resistance, and water solubility (82 mg/mL at 25°C) versus the free base (<5 mg/mL) [1] [3]. Salt formation involves titrating the free base in anhydrous ethyl acetate with 1.0–1.05 equivalents of HCl (as gaseous HCl or concentrated HCl/isopropanol solution) at 0–5°C. Excess acid induces decomposition, evidenced by color darkening [3].
Crystallization protocols dictate purity and morphology:
The hydrochloride salt’s solubility profile is pH-dependent, with maximal solubility below pH 3.0. Log P calculations (AlogPS 2.1) predict a partition coefficient of 2.42 for the free base, reduced to 0.08 for the hydrochloride due to ionization, aligning with experimental hydrophilicity [3].
Table 3: Hydrochloride Crystallization Optimization
Parameter | Anti-solvent Method | Water-Ethanol Recrystallization |
---|---|---|
Solvent Ratio | Ethanol:n-heptane (1:3) | Ethanol:water (3:1) |
Temperature | 0–4°C | 25°C (evaporation) |
Crystal Morphology | Needles | Rhombic plates |
Purity | >99.5% | >99.9% |
Yield | 85% | 75% |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8